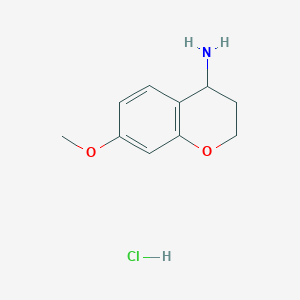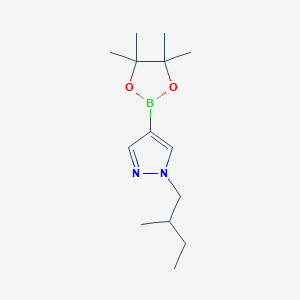
7-Methoxychroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxychroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 7th position and an amine group at the 4th position of the chroman ring, with the hydrochloride salt form enhancing its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxychroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative, such as 7-methoxychroman.
Amination: The 4th position of the chroman ring is aminated using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like crystallization, filtration, and drying to obtain the final compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxychroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted chroman derivatives.
Aplicaciones Científicas De Investigación
7-Methoxychroman-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry
Synthesis of Novel Compounds: It serves as a precursor for the synthesis of novel chroman derivatives with potential biological activities.
Biology
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry
Chemical Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 7-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
7-Hydroxy-4-chromanamine: Another derivative with a hydroxyl group instead of a methoxy group at the 7th position.
Uniqueness
7-Methoxychroman-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman derivatives. Its methoxy group at the 7th position and amine group at the 4th position make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
7-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H |
Clave InChI |
UGUDCOKSWWARPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(CCO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(1-((tert-Butyldimethylsilyl)oxy)-2-nitropropyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1510978.png)


![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)



![1-Boc-4-[(3-Bromopyridin-4-yl)hydroxymethyl]piperidine](/img/structure/B1510994.png)

![2-Tert-butyl-4-chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1510996.png)

